

chemical properties of N-(2-phenoxyethyl)cyclohexanamine

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Compound of Interest

Compound Name:	N-(2-phenoxyethyl)cyclohexanamine
CAS No.:	356532-64-4
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An In-Depth Technical Guide to the Core Chemical Properties of **N-(2-phenoxyethyl)cyclohexanamine**

Preamble: Navigating Undocumented Chemical Space

In the landscape of chemical research and drug development, scientists often encounter novel molecular entities for which no established literature exists. The compound **N-(2-phenoxyethyl)cyclohexanamine** is one such entity. This guide is structured not as a review of existing data, but as a predictive exploration grounded in the fundamental principles of organic chemistry and extensive data from analogous structures. As Senior Application Scientist, my objective is to provide a robust, field-proven framework for how a researcher should approach the synthesis, characterization, and handling of this novel secondary amine. This document serves as both a technical guide and a methodological blueprint for investigating new chemical matter with scientific integrity.

Molecular Structure and Rationale

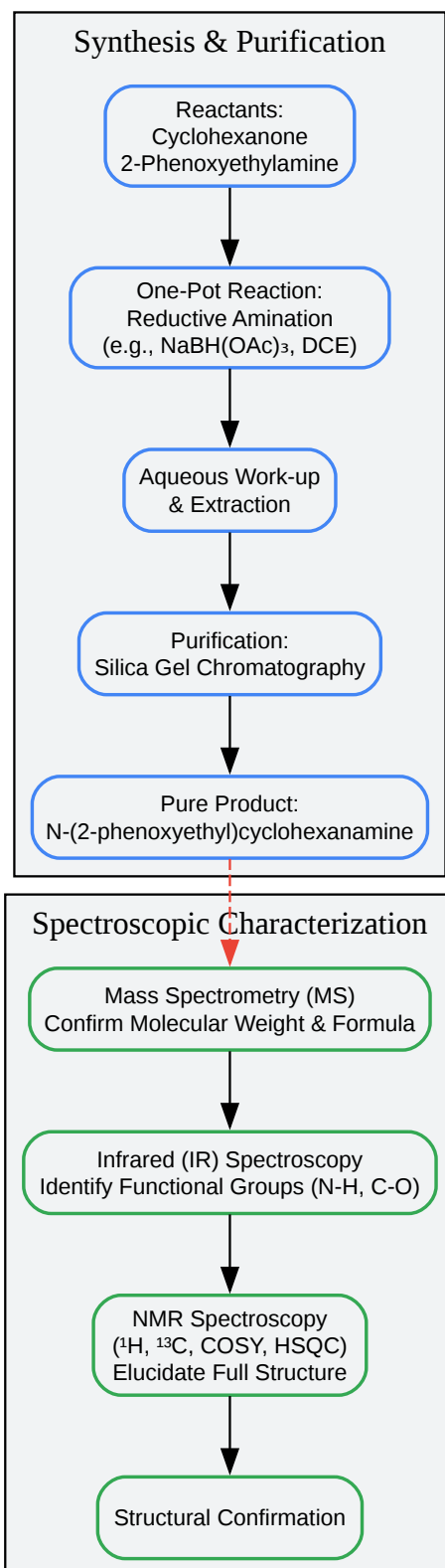
N-(2-phenoxyethyl)cyclohexanamine incorporates three key structural motifs: a saturated aliphatic cyclohexane ring, a secondary amine linker, and an aromatic phenoxyethyl group. The combination of a bulky, lipophilic cyclohexyl group with a more polar and rigid phenoxy moiety suggests potential applications where molecular recognition, membrane interaction, or specific solvency properties are required. Our investigation begins with a reliable method for its synthesis.

Proposed Synthesis: Reductive Amination

Direct alkylation of cyclohexylamine with a 2-phenoxyethyl halide is a possible synthetic route, but this method is notoriously difficult to control and often results in a mixture of mono- and di-alkylated products, alongside quaternary ammonium salt formation.[1] A more elegant and high-yielding approach is the reductive amination of cyclohexanone with 2-phenoxyethylamine.[1][2] This one-pot reaction proceeds through an imine intermediate which is reduced in situ, offering excellent control and selectivity for the desired secondary amine.[3]

Synthetic Workflow Diagram

The overall process from synthesis to confirmed structure follows a logical and self-validating workflow.



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Caption: Proposed workflow for synthesis and structural confirmation.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale and must be performed in a well-ventilated fume hood.

- **Reaction Setup:** To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (0.98 g, 10 mmol, 1.0 equiv.) and 2-phenoxyethylamine (1.37 g, 10 mmol, 1.0 equiv.).
- **Solvent Addition:** Dissolve the reactants in 1,2-dichloroethane (DCE, 40 mL).
- **Reductant Addition:** Slowly add sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, 2.54 g, 12 mmol, 1.2 equiv.) to the stirring solution portion-wise over 10 minutes. The reaction is typically exothermic.
- **Reaction:** Stir the mixture at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
- **Work-up:** Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3 , 50 mL). Stir vigorously for 30 minutes until gas evolution ceases.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM, 3 x 30 mL).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude oil via flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) to isolate the pure **N-(2-phenoxyethyl)cyclohexanamine**.

Predicted Physicochemical & Spectroscopic Properties

The following properties are predicted based on the molecular structure and data from analogous compounds. Experimental verification is essential.[4]

Physicochemical Data

Property	Predicted Value	Justification
Molecular Formula	C ₁₄ H ₂₁ NO	-
Molecular Weight	219.33 g/mol	-
Appearance	Colorless to pale yellow oil	Typical for secondary amines of this molecular weight.
Boiling Point	> 250 °C	High molecular weight and capacity for N-H hydrogen bonding.
Solubility	Soluble in DCM, Ether, EtOAc; Insoluble in water	Large hydrophobic regions (cyclohexyl, phenyl).
pKa (Conjugate Acid)	~10.0 - 10.5	Based on cyclohexylamine (pKa ≈ 10.6), slightly reduced by the mildly electron-withdrawing phenoxyethyl group.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is the cornerstone of structural confirmation.[5][6]

Technique	Predicted Observations
¹ H NMR	~7.30-7.25 ppm (m, 2H): Aromatic H (meta to -O).~6.95-6.90 ppm (m, 3H): Aromatic H (ortho & para to -O).~4.05 ppm (t, 2H): -O-CH ₂ -.~2.90 ppm (t, 2H): -N-CH ₂ -CH ₂ -.~2.50 ppm (m, 1H): -N-CH- (cyclohexyl).~2.0-1.0 ppm (m, 11H): Cyclohexyl -CH ₂ - and one N-H (broad, D ₂ O exchangeable).
¹³ C NMR	~158.8 ppm: Aromatic C-O.~129.5 ppm: Aromatic C-H (meta).~120.8 ppm: Aromatic C-H (para).~114.5 ppm: Aromatic C-H (ortho).~67.5 ppm: -O-CH ₂ -.~58.0 ppm: -N-CH- (cyclohexyl).~47.5 ppm: -N-CH ₂ -.~33.0, 26.0, 25.0 ppm: Cyclohexyl carbons.
IR (Infrared)	3350-3300 cm ⁻¹ : N-H stretch (secondary amine, single band).[5]3100-3000 cm ⁻¹ : Aromatic C-H stretch.2930, 2855 cm ⁻¹ : Aliphatic C-H stretch.~1240 cm ⁻¹ : Aryl-O-C stretch (strong, characteristic of aryl ethers).
MS (Mass Spec.)	m/z = 219 [M] ⁺ : Molecular ion peak (odd, confirms one N atom).[5]m/z = 122: [M - C ₆ H ₁₁] ⁺ , loss of cyclohexyl radical.m/z = 98: [M - C ₈ H ₉ O] ⁺ , loss of phenoxyethyl radical.

Predicted Chemical Reactivity

The reactivity of **N-(2-phenoxyethyl)cyclohexanamine** is dominated by the secondary amine functionality.

- **Basicity and Salt Formation:** As a moderately strong base, it will react exothermically with mineral acids (e.g., HCl) and organic acids to form the corresponding ammonium salts. This reaction can be used to prepare water-soluble derivatives.

- **Nucleophilic Acylation:** The lone pair on the nitrogen atom makes it an effective nucleophile. It will react readily with acylating agents like acetyl chloride or acetic anhydride to form the corresponding N-acetyl amide. This is a robust reaction for derivatization.
- **Reaction with Nitrous Acid (HNO₂):** A key diagnostic reaction for secondary amines is their reaction with nitrous acid (generated in situ from NaNO₂ and HCl) to form N-nitrosamines.[7] These compounds are typically yellow oils and are potent carcinogens, requiring careful handling.

Reactivity Diagram: Acylation

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